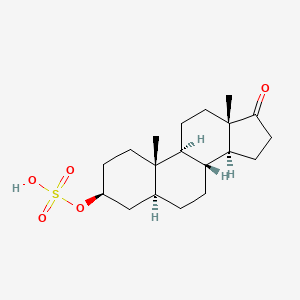

Epiandrosterone sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epiandrosterone Sulfate is a steroid hormone with weak androgenic activity. Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA.

Aplicaciones Científicas De Investigación

Epiandrosterone Sulfate as a Biomarker in Doping Control

This compound has been investigated extensively as a potential long-term marker for testosterone abuse in sports. Studies have shown that:

- Detection of Testosterone Abuse : this compound can extend the detection window for testosterone misuse compared to conventional anabolic steroid markers. Research indicates that after the administration of testosterone via various methods (transdermal, intramuscular, and subcutaneous), the levels of this compound in urine can remain elevated for several days, making it a valuable tool for doping control .

- Comparative Effectiveness : While this compound shows promise, it is less effective than other established markers for low-dose testosterone applications, particularly with transdermal administration. However, it demonstrates greater diagnostic potential with intramuscular injections .

- Carbon Isotope Ratio Mass Spectrometry : The use of carbon isotope ratio mass spectrometry has been pivotal in detecting exogenous sources of this compound. This technique allows for distinguishing between naturally occurring and synthetically administered steroids, enhancing the reliability of doping tests .

Association with Chronic Pain Conditions

Recent studies have identified this compound as a significant biomarker associated with chronic widespread musculoskeletal pain (CWP):

- Inverse Relationship with Pain : A comprehensive omics investigation revealed that lower levels of this compound correlate strongly with a higher risk of chronic pain conditions. Specifically, significant associations were found between reduced levels of this metabolite and increased incidence of CWP, suggesting its potential role in pain management strategies .

- Genetic Influence : Genetic analyses indicate that variations in this compound levels may not only be a consequence of chronic pain but could also reflect underlying genetic predispositions. This duality suggests that monitoring this compound could assist in understanding individual pain profiles and tailoring personalized treatment approaches .

Metabolic Implications

This compound's role extends into metabolic pathways:

- Inhibition of Glucose-6-Phosphate Dehydrogenase : Recent research has highlighted the inhibitory effects of this compound on glucose-6-phosphate dehydrogenase activity. This enzyme is crucial in the pentose phosphate pathway, which plays a significant role in cellular metabolism and oxidative stress responses. The ability to inhibit this enzyme suggests potential therapeutic applications for managing metabolic disorders .

- Neurosteroid Activity : this compound may also influence neurosteroid activity by modulating gamma-aminobutyric acid type A receptors, which are vital for neuronal excitability and inhibition. This property opens avenues for exploring its effects on neurological conditions such as epilepsy and anxiety disorders .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Doping Control | - Effective long-term marker for testosterone abuse. - Enhanced detection using carbon isotope ratio mass spectrometry. |

| Chronic Pain Management | - Inverse correlation with chronic widespread musculoskeletal pain. - Potential genetic associations influencing pain susceptibility. |

| Metabolic Regulation | - Inhibitory effects on glucose-6-phosphate dehydrogenase. - Modulation of neurosteroid activity affecting neuronal function. |

Propiedades

Número CAS |

977-35-5 |

|---|---|

Fórmula molecular |

C19H30O5S |

Peso molecular |

370.504 |

Nombre IUPAC |

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |

Clave InChI |

ZMITXKRGXGRMKS-DDCNXBGYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |

Apariencia |

White to off-white crystalline powder. |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Epiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo, |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.